molecular formula C15H11F3N2O2 B2984470 6-[3-(trifluoromethoxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine CAS No. 2309727-47-5

6-[3-(trifluoromethoxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine

Cat. No.: B2984470
CAS No.: 2309727-47-5
M. Wt: 308.26
InChI Key: IQMHCQUVHBKQFM-UHFFFAOYSA-N
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Description

6-[3-(trifluoromethoxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound consists of a pyrrolo[3,4-b]pyridine core, which is a fused bicyclic system, and a trifluoromethoxybenzoyl group attached to it. The presence of the trifluoromethoxy group imparts distinct chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(trifluoromethoxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[3-(trifluoromethoxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace certain atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-[3-(trifluoromethoxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[3-(trifluoromethoxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-(trifluoromethoxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine is unique due to the combination of its pyrrolo[3,4-b]pyridine core and the trifluoromethoxybenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O2/c16-15(17,18)22-12-5-1-3-10(7-12)14(21)20-8-11-4-2-6-19-13(11)9-20/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMHCQUVHBKQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)C3=CC(=CC=C3)OC(F)(F)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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